5,6,7,8-Tetrafluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science This compound is characterized by the presence of four fluorine atoms at positions 5, 6, 7, and 8 of the chromene ring, along with a carboxylic acid group at position 2 and a ketone group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves the fluorination of a suitable chromene precursor. One common method is the reaction of 4-oxo-2-phenyl-4H-chromene-3-carboxylate with elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is often preferred in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, leading to the formation of substituted chromene derivatives.
Reduction: The ketone group at position 4 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, under mild heating conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substituted Chromene Derivatives: Formed through nucleophilic substitution reactions.
Hydroxylated Chromene: Resulting from the reduction of the ketone group.
Oxidized Derivatives: Including esters and other acid derivatives formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-phenyl-4H-chromene-3-carboxylate: A non-fluorinated analog with similar structural features but different chemical properties.
5,6,7,8-Tetrafluoro-4-hydroxycoumarin: Another fluorinated chromene derivative with a hydroxyl group instead of a ketone group at position 4.
Uniqueness
The unique combination of fluorine atoms and functional groups in 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
154679-01-3 |
---|---|
Molekularformel |
C10H2F4O4 |
Molekulargewicht |
262.11 g/mol |
IUPAC-Name |
5,6,7,8-tetrafluoro-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H2F4O4/c11-5-4-2(15)1-3(10(16)17)18-9(4)8(14)7(13)6(5)12/h1H,(H,16,17) |
InChI-Schlüssel |
PYXWQGROSJJGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC2=C(C1=O)C(=C(C(=C2F)F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.